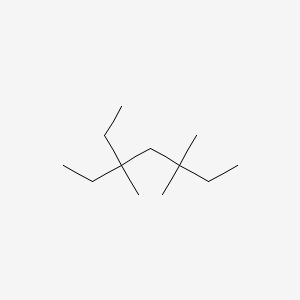

3-Ethyl-3,5,5-trimethylheptane

Description

3-Ethyl-3,5,5-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.34 g/mol. Its IUPAC name reflects the substituents on the heptane backbone: an ethyl group at position 3 and methyl groups at positions 3, 5, and 5. This branching pattern reduces molecular symmetry compared to linear alkanes, influencing its physical and chemical properties.

The compound’s applications are inferred from its hydrocarbon class, which includes uses as solvents, fuel additives, or intermediates in organic synthesis. Branched alkanes like this are valued for their lower boiling points and higher octane ratings compared to linear isomers, though direct studies on 3-ethyl-3,5,5-trimethylheptane remain sparse.

Properties

CAS No. |

62198-75-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-3,5,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(4,5)10-12(6,8-2)9-3/h7-10H2,1-6H3 |

InChI Key |

GCWLDOMARVHVOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,5,5-trimethylheptane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of branched alkanes like 3-Ethyl-3,5,5-trimethylheptane can be achieved through catalytic cracking and isomerization processes. These methods involve the use of catalysts such as zeolites to rearrange the carbon skeleton of straight-chain alkanes into branched structures. The process is carried out at high temperatures and pressures to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,5,5-trimethylheptane undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into alcohols, ketones, or carboxylic acids.

Reduction: Although alkanes are generally resistant to reduction, they can undergo hydrogenation reactions under specific conditions.

Substitution: Halogenation is a common substitution reaction where halogens like chlorine (Cl2) or bromine (Br2) replace hydrogen atoms in the alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet (UV) light or heat.

Major Products Formed

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Alkanes with fewer double bonds.

Substitution: Haloalkanes.

Scientific Research Applications

3-Ethyl-3,5,5-trimethylheptane has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-3,5,5-trimethylheptane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions. Its branched structure also affects its boiling and melting points, making it useful in specific applications where these properties are critical.

Comparison with Similar Compounds

Structural Isomers

3-Ethyl-3,4,5-trimethylheptane (from ):

- Branching pattern : Methyl groups at positions 3, 4, and 5, with an ethyl group at position 3.

- Properties : Increased branching at adjacent carbons (3, 4, 5) likely results in a slightly higher boiling point (~190–200°C estimated) than 3-ethyl-3,5,5-trimethylheptane due to reduced molecular compactness .

3-Ethyl-3,5,5-trimethylheptane :

- Branching pattern : Methyl groups clustered at positions 3 and 5 (two at C5), creating a more compact structure.

- Properties : Estimated boiling point (~180–190°C) and melting point (~-30°C) are lower than its 3,4,5-substituted isomer due to enhanced branching .

Linear Alkane: Dodecane (n-C₁₂H₂₆)

- Structure : Unbranched chain of 12 carbons.

- Properties : Higher boiling point (216.3°C ) and melting point (-9.6°C ) due to stronger van der Waals forces in linear structures. Density (~0.749 g/cm³) is comparable to branched isomers but with distinct industrial applications, such as in lubricants .

Other Branched Alkanes

- 2,2,4-Trimethylpentane (Isooctane): A highly branched C₈H₁₈ alkane with a boiling point of 99°C. Its branching reduces knocking in fuels, illustrating how substituent positioning impacts functionality.

- 3-Ethyl-2,5-dimethylheptane : A less branched isomer with methyl groups at C2 and C5; its properties would fall between linear and highly branched analogs.

Table 1: Comparative Properties of C₁₂H₂₆ Isomers and Related Compounds

Research Findings and Trends

- Branching Effects : Increased branching lowers boiling points and enhances fuel stability. For example, isoalkanes like 3-ethyl-3,5,5-trimethylheptane are less prone to autoignition than linear alkanes .

- Synthetic Challenges : Branching at specific positions (e.g., C5 in 3-ethyl-3,5,5-trimethylheptane) may require tailored catalysts, such as acid-catalyzed alkylation, to direct substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.